(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
Overview
Description
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a chemical compound with the molecular formula C6H10ClNO2 It is a derivative of cyclopentene and contains an amino group and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentene as the starting material.
Amination Reaction: The cyclopentene undergoes an amination reaction to introduce the amino group, resulting in the formation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride: This compound is structurally similar but lacks the methyl ester group.
(1S,4R)-4-Aminocyclopent-2-enol hydrochloride: This compound has a hydroxyl group instead of the carboxylate ester group.
Uniqueness: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is unique due to its combination of the amino group and the methyl ester group, which provides distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRZYIXFKDJEK-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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